1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.
Mechanism of Action
1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide selectively targets noradrenergic neurons in the brain and causes their degeneration. It is taken up by noradrenergic neurons through the norepinephrine transporter and is then concentrated in the vesicles. Once inside the vesicles, it interferes with the vesicular monoamine transporter and causes the release of norepinephrine into the cytosol. The excess norepinephrine then leads to oxidative stress, mitochondrial dysfunction, and ultimately cell death.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by 1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide leads to a decrease in norepinephrine levels in the brain. This has been shown to have various effects on behavior and physiology. For example, 1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide treatment has been shown to impair learning and memory, increase anxiety-like behavior, and alter the stress response. It has also been shown to affect cardiovascular function and thermoregulation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to specifically target this system and study its effects on behavior and physiology. However, one limitation is that 1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide treatment can cause non-specific effects such as inflammation and oxidative stress, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide. One area of interest is the role of the noradrenergic system in psychiatric disorders such as depression and anxiety. Another area of interest is the potential therapeutic use of 1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide in neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to better understand the mechanisms underlying the effects of 1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide on behavior and physiology.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. It has been used to investigate the role of noradrenergic neurons in learning and memory, attention, stress response, and mood disorders. It has also been used to study the pathophysiology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(4-methylphenyl)propyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-15-6-8-16(9-7-15)5-4-12-19-18(22)17-10-13-21(14-11-17)25(23,24)20(2)3/h6-9,17H,4-5,10-14H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOOJCJVOSKZLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-[3-(4-methylphenyl)propyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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